(R)-1-Phenylbutylamine
Overview
Description
(R)-1-Phenylbutylamine, also known as β-phenylbutanamine, is a chiral amine that belongs to the family of phenethylamines. It is a structural isomer of amphetamine and has been found to possess various biological activities, including CNS stimulant, anorectic, and anti-inflammatory effects.
Scientific Research Applications
Resolution of Racemates and Nucleation Inhibition :
- (R)-1-Phenylbutylamine has been identified as a good inhibitor in the resolution of racemates through the formation of diastereomeric salts. This method, an extension of the "Dutch Resolution," involves the use of resolving agents structurally related to 1-phenylethylamine. (R)-1-Phenylbutylamine was found effective in widening the metastable zone for the more soluble diastereomer in the resolution of mandelic acid, demonstrating its potential in improving resolution processes (Dalmolen et al., 2005).
Asymmetric Synthesis of Nitrogen-Containing Compounds :
- Oxime ethers prepared from (R)-1-Phenylbutylamine are versatile intermediates for the asymmetric synthesis of a wide range of nitrogen-containing compounds. These include simple amines, amino alcohols, alpha- and beta-amino acids, heterocyclic building blocks of natural products, and more. This highlights its utility in the synthesis of complex organic molecules (Moody, 2004).
Investigation of Solid Forms and Polymorphs :
- Research on (R)-1-Phenylethylammonium-(S)-2-phenylbutyrate, closely related to (R)-1-Phenylbutylamine, shows the importance of understanding and determining the solid-state behavior of these compounds. Identifying different polymorphs and forms can have significant implications in pharmaceuticals and materials science (Antoniadis et al., 2009).
Enantioselective Addition in Organic Synthesis :
- The use of (R)-1-Phenylbutylamine-derived 1,4-amino alcohols in catalyzing enantioselective additions, particularly in the synthesis of chiral secondary alcohols, demonstrates its role in facilitating stereochemical control in organic reactions (Hunt et al., 1999).
Neuroprotective Effects in Medical Research :
- While focusing on R-phenibut, which is structurally related to (R)-1-Phenylbutylamine, studies indicate potential neuroprotective activities in experimental models of stroke. This suggests a broader scope of research into related compounds for therapeutic applications in neurology and pharmacology (Vavers et al., 2016).
Amyotrophic Lateral Sclerosis (ALS) Treatment Research :
- Research involving sodium phenylbutyrate, related to phenylbutylamine, in combination with other compounds, explores its potential in slowing functional decline in ALS patients. This underscores the significance of related compounds in developing treatments for neurodegenerative diseases (Paganoni et al., 2020).
properties
IUPAC Name |
(1R)-1-phenylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368709 | |
Record name | (1R)-1-Phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Phenylbutylamine | |
CAS RN |
6150-01-2 | |
Record name | (1R)-1-Phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-1-Phenylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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